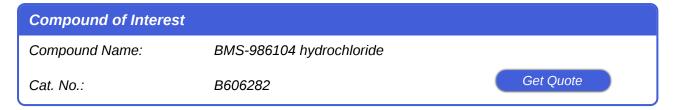


Benchmarking BMS-986104 Hydrochloride: A Comparative Analysis Against Standard-of-Care Treatments

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For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-986104 hydrochloride is an investigational, selective sphingosine-1-phosphate receptor 1 (S1P1) partial agonist that has been explored for the treatment of autoimmune diseases.[1] It operates as a prodrug, converted in the body to its active phosphate metabolite, BMS-986104-P.[2] This guide provides a comprehensive comparison of **BMS-986104 hydrochloride** against established standard-of-care treatments for potential indications such as relapsing-remitting multiple sclerosis (RRMS) and inflammatory bowel disease (IBD), based on available preclinical data.

A key differentiator of BMS-986104 is its "ligand-biased signaling," which suggests a potential for an improved safety profile, particularly concerning cardiovascular effects, compared to the first-generation S1P modulator, fingolimod.[3][4] Preclinical studies have demonstrated comparable efficacy to fingolimod in animal models of autoimmune disease.[3][4] A Phase I clinical trial (NCT02211469) in healthy male subjects has been completed to assess its safety, tolerability, and pharmacodynamic effect on lymphocyte count.[5][6][7]

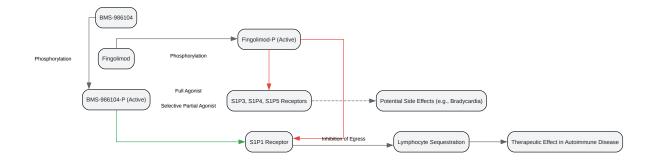
Mechanism of Action: A Tale of Two S1P1 Receptor Modulators



Both BMS-986104 and the standard-of-care fingolimod target the S1P1 receptor, which plays a crucial role in regulating the egress of lymphocytes from lymph nodes.[8][9] By modulating this receptor, these drugs sequester lymphocytes, preventing their migration to sites of inflammation and thereby dampening the autoimmune response.[8][10]

However, their interaction with the S1P receptor family differs significantly. Fingolimod, after phosphorylation to fingolimod-phosphate, is a non-selective agonist at four of the five S1P receptor subtypes (S1P1, S1P3, S1P4, and S1P5).[3][8][11] Agonism of the S1P3 receptor has been linked to adverse cardiovascular effects, such as bradycardia (a slowing of the heart rate).[3]

In contrast, BMS-986104 is a selective partial agonist of the S1P1 receptor.[1] This selectivity and partial agonism are hypothesized to contribute to its potentially improved cardiovascular safety profile, as preclinical data suggests it avoids the S1P3-mediated cardiac effects seen with full agonists like fingolimod.[3]



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Caption: Comparative Mechanism of Action. Max Width: 760px.



Preclinical Efficacy and Safety: Head-to-Head Comparison

The most direct preclinical comparison of BMS-986104 and fingolimod comes from a study by Dhar et al. (2016).[3] This study provides valuable quantitative data on the efficacy and safety of these compounds in animal models relevant to autoimmune diseases.

Efficacy in a T-Cell Transfer Colitis Model (IBD Model)

The T-cell transfer model of colitis is a well-established animal model that mimics key aspects of human inflammatory bowel disease. In this model, BMS-986104 demonstrated comparable efficacy to fingolimod in a dose-dependent manner.[3]

Treatment Group	Dose	Change in Body Weight (%)	Colon Length (cm)
Vehicle	-	-20%	6.5
BMS-986104	1 mg/kg/day	-10%	7.5
BMS-986104	5 mg/kg/day	+5%	8.5
Fingolimod	1 mg/kg/day	+5%	8.5

Statistically significant

improvement

compared to vehicle

control.

Data extracted from Dhar et al., ACS Med Chem Lett, 2016.[3]

Peripheral Blood Lymphocyte Reduction (Pharmacodynamic Marker)

A key pharmacodynamic marker for S1P1 modulators is the reduction of peripheral blood lymphocytes. Preclinical studies in mice showed that BMS-986104 induced a maximal reduction in circulating lymphocytes comparable to that of fingolimod.[3]



Compound	Dose	Lymphocyte Reduction at 24h (%)
BMS-986104	1 mg/kg	88%
Fingolimod	1 mg/kg	~90%

Data from Dhar et al., ACS Med Chem Lett, 2016.[3]

Cardiovascular Safety Profile

A significant focus of the preclinical development of BMS-986104 was its potential for an improved cardiovascular safety profile. In vitro studies using human induced pluripotent stem cell-derived cardiomyocytes showed a clear differentiation between BMS-986104-P and fingolimod-P.[3]

Compound	Concentration	Decrease in Cardiomyocyte Beating Rate
Fingolimod-P	1 nM	35%
BMS-986104-P	1 nM	No effect

Data from Dhar et al., ACS Med Chem Lett, 2016.[3]

Standard-of-Care Treatments

A comprehensive benchmarking of BMS-986104 requires an understanding of the current treatment landscapes for its potential indications.

Relapsing-Remitting Multiple Sclerosis (RRMS)

The treatment of RRMS has evolved significantly, with a range of disease-modifying therapies (DMTs) available. These are broadly categorized into injectable therapies, oral therapies, and infused monoclonal antibodies.



- Injectable Therapies: Interferon-beta formulations and glatiramer acetate have been foundational treatments for RRMS.[12]
- Oral Therapies: Fingolimod was the first approved oral DMT for RRMS.[12] Other oral
 options include teriflunomide, dimethyl fumarate, and newer S1P receptor modulators like
 siponimod and ozanimod.[13]
- Infused Monoclonal Antibodies: Natalizumab, ocrelizumab, and alemtuzumab are highly
 effective options, typically reserved for patients with more active disease or who have had an
 inadequate response to other therapies.[12]

Inflammatory Bowel Disease (IBD)

The management of IBD, encompassing Crohn's disease and ulcerative colitis, follows a stepwise approach based on disease severity.

- Aminosalicylates (5-ASAs): Mesalamine is a cornerstone for mild to moderate ulcerative colitis.[14]
- Corticosteroids: Used for inducing remission during acute flares of moderate to severe IBD.
 [14]
- Immunomodulators: Azathioprine, 6-mercaptopurine, and methotrexate are used to maintain remission and are steroid-sparing.[14]
- Biologic Therapies: These have revolutionized the treatment of moderate to severe IBD.
 They include:
 - Anti-TNF agents: Infliximab, adalimumab, golimumab, and certolizumab pegol.[15][16]
 - Anti-integrin therapies: Vedolizumab targets gut-specific inflammation.[17]
 - Anti-IL-12/23 therapies: Ustekinumab is effective in both Crohn's disease and ulcerative colitis.[16]
- Small Molecules: Janus kinase (JAK) inhibitors like tofacitinib and upadacitinib, and the S1P receptor modulator ozanimod, are newer oral options for IBD.[17]



Experimental Protocols

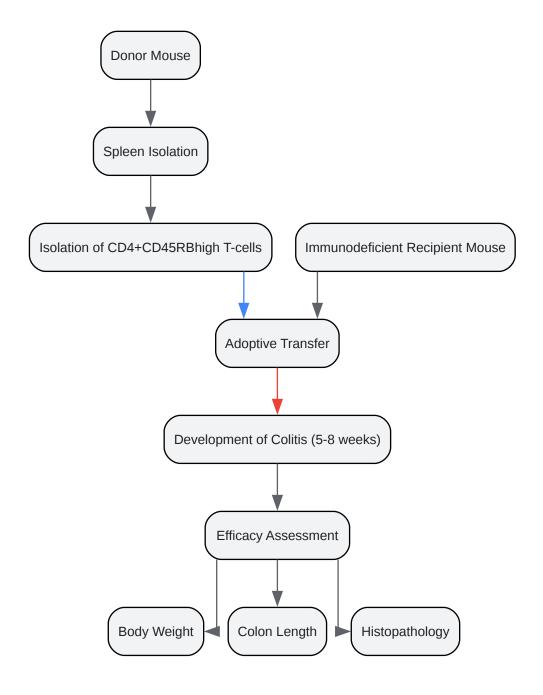
Detailed methodologies are crucial for the interpretation and replication of experimental findings.

T-Cell Transfer Model of Colitis

This model is instrumental in studying the immunopathology of IBD and evaluating the efficacy of novel therapeutics.

- Induction: Naïve CD4+CD45RBhigh T cells are isolated from the spleens of healthy donor mice.[18][19]
- Transfer: These isolated T cells are then adoptively transferred into immunodeficient recipient mice (e.g., RAG-1-/- or SCID mice).[18][20]
- Disease Development: The transferred naïve T cells expand and differentiate into pathogenic effector T cells in the gut, leading to the development of chronic intestinal inflammation that mimics human IBD over a period of 5 to 8 weeks.[18]
- Assessment: Disease progression is monitored by assessing body weight loss, stool consistency, and at the end of the study, colon length and histopathological scoring of inflammation.[20]





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Caption: T-Cell Transfer Colitis Workflow. Max Width: 760px.

Experimental Autoimmune Encephalomyelitis (EAE) Model

EAE is the most commonly used animal model for studying the pathogenesis of multiple sclerosis and for testing the efficacy of potential new treatments.

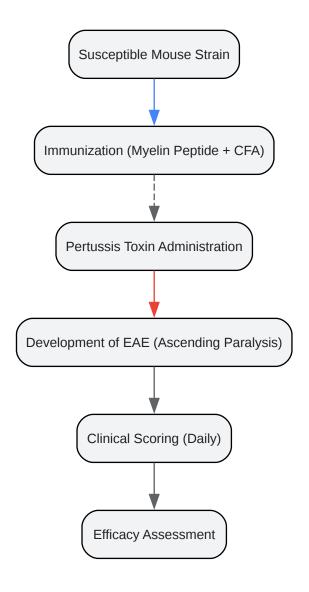






- Induction: EAE is typically induced in susceptible mouse strains (e.g., C57BL/6 or SJL) by immunization with myelin-derived peptides or proteins, such as myelin oligodendrocyte glycoprotein (MOG) 35-55 peptide, emulsified in Complete Freund's Adjuvant (CFA).[21][22]
 [23]
- Co-administration: Pertussis toxin is often administered at the time of immunization and again two days later to facilitate the entry of inflammatory cells into the central nervous system.[22]
- Disease Development: Mice develop a progressive ascending paralysis, typically starting with tail weakness and progressing to hind limb and then forelimb paralysis.[23]
- Assessment: The severity of the disease is monitored daily using a standardized clinical scoring system (e.g., 0 = no disease, 5 = moribund).[24] Histological analysis of the central nervous system can be performed at the end of the study to assess inflammation and demyelination.





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